molecular formula C9H22BrNO2S2 B13711776 [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide

[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide

Cat. No.: B13711776
M. Wt: 320.3 g/mol
InChI Key: KHFDWZAOXUBKJF-UHFFFAOYSA-M
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Description

Development Timeline of Thiol-Specific Modification Agents

The systematic engineering of thiol-reactive probes began with maleimides and iodoacetamide derivatives in the mid-20th century, which targeted cysteine residues through alkylation or disulfide formation. However, these early agents suffered from slow kinetics, poor reversibility, and membrane permeability issues. The introduction of methanethiosulfonate (MTS) reagents in the 1990s marked a paradigm shift, as their sulfonate leaving group enabled faster, stoichiometric thiol-disulfide exchange reactions under physiological conditions.

Key milestones include:

  • 1987 : Discovery that alkylthiosulfonates undergo rapid thiol-disulfide exchange with cysteine residues, enabling controlled modifications.
  • 1994 : First application of charged MTS reagents (MTSEA, MTSET) to map water-accessible cysteines in the nicotinic acetylcholine receptor.
  • 2005 : Engineering of zinc finger domains with orthogonal cysteine protection strategies, demonstrating compatibility with MTS-based labeling.

Rational Design of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide for Membrane Protein Studies

MTSET’s structure (Fig. 1) was optimized to address two challenges in membrane protein labeling:

  • Membrane Impermeability : The quaternary trimethylammonium group confers a permanent +1 charge, preventing passive diffusion across lipid bilayers.
  • Reaction Specificity : The methanethiosulfonate group reacts selectively with solvent-exposed thiols (second-order rate constant ≈ 10^3 M^−1s^−1 at pH 7.4), minimizing off-target modifications.

Structural Features

Component Functional Role
Methanethiosulfonate Forms disulfide bond with cysteine thiol
Pentyl spacer Positions charged group distal to target
Trimethylammonium Enhances hydrophilicity and charge

This design allows selective labeling of extracellular cysteines in transmembrane proteins such as glucose transporters and G-protein-coupled receptors.

Comparative Advantages Over Traditional Cysteine Modifiers

MTSET outperforms classical modifiers through three mechanisms:

1. Controlled Reactivity
Unlike iodoacetamide (half-life >24 hrs at pH 7), MTSET’s thiosulfonate group hydrolyzes rapidly (half-life ≈12 min at pH 7), enabling time-resolved modifications.

2. Reversibility
The disulfide bond formed between MTSET and cysteine can be cleaved with reducing agents like dithiothreitol (DTT), allowing experimental resetting:
$$ \text{Protein-S-S-R} + \text{DTT} \rightarrow \text{Protein-SH} + \text{R-S-S-DTT} $$

3. Spatial Resolution
The +1 charge localizes MTSET to extracellular compartments, whereas uncharged agents (e.g., N-ethylmaleimide) indiscriminately modify intracellular and extracellular thiols.

Reagent Comparison

Property MTSET Iodoacetamide N-Ethylmaleimide
Membrane Permeability No Yes Yes
Reaction Reversibility Yes (with DTT) No No
Hydrolysis Half-Life 12 min (pH 7) Stable 30 min (pH 7)

Properties

Molecular Formula

C9H22BrNO2S2

Molecular Weight

320.3 g/mol

IUPAC Name

trimethyl(5-methylsulfonylsulfanylpentyl)azanium;bromide

InChI

InChI=1S/C9H22NO2S2.BrH/c1-10(2,3)8-6-5-7-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

KHFDWZAOXUBKJF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCSS(=O)(=O)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of [5-(Trimethylammonium)pentyl] methanethiosulfonate bromide generally involves the following key steps:

  • Step 1: Preparation of 5-bromopentyltrimethylammonium bromide precursor
    This intermediate is synthesized by quaternization of 5-bromopentylamine or 5-bromopentanol derivatives with trimethylamine, yielding a bromide salt with a positively charged quaternary ammonium group at the pentyl terminus.

  • Step 2: Introduction of the methanethiosulfonate group
    The methanethiosulfonate moiety is introduced via nucleophilic substitution of the bromide at the terminal position with a methanethiosulfonate anion or its equivalent. This is typically achieved by reacting the bromide precursor with sodium methanethiosulfonate under controlled conditions.

  • Step 3: Purification and isolation
    The product is purified by crystallization or chromatographic methods to remove unreacted starting materials and side products. The final compound is isolated as a stable bromide salt.

Detailed Preparation Protocol

Reagents and Conditions:

Reagent Role Typical Conditions
5-bromopentylamine or 5-bromopentanol Starting material Commercial or synthesized
Trimethylamine Quaternization agent Excess, room temperature or mild heating
Sodium methanethiosulfonate Source of MTS group Aqueous or polar aprotic solvent
Solvent Acetonitrile, DMSO, or water Depends on solubility
Base (optional) To facilitate substitution Sodium hydroxide or carbonate

Procedure:

  • Quaternization:
    React 5-bromopentylamine with excess trimethylamine in anhydrous acetonitrile at room temperature to form 5-(trimethylammonium)pentyl bromide. The reaction proceeds via nucleophilic substitution, yielding a quaternary ammonium salt.

  • MTS Group Introduction:
    Dissolve sodium methanethiosulfonate in water or DMSO and slowly add the quaternary ammonium bromide precursor under stirring at 0–25°C. The nucleophilic sulfur attacks the alkyl bromide, substituting bromide to form the methanethiosulfonate ester.

  • Purification:
    The crude product is purified by precipitation with cold ether or by reverse-phase chromatography. Lyophilization or drying under vacuum yields the pure this compound as a hygroscopic solid.

  • Storage:
    Store the compound in a desiccator at -20°C to prevent hydrolysis and decomposition, as MTS reagents are sensitive to moisture and nucleophilic attack.

Reaction Mechanism and Considerations

  • The key reaction is an S_N2 nucleophilic substitution , where the methanethiosulfonate anion displaces the bromide on the pentyl chain.
  • The quaternary ammonium group is stable under these conditions and imparts a positive charge to the molecule, enhancing water solubility and reactivity with negatively charged thiols.
  • The methanethiosulfonate moiety is electrophilic at the sulfur atom, enabling covalent modification of cysteine thiols via disulfide bond formation.
  • Reaction conditions must be carefully controlled to avoid hydrolysis of the MTS group, which occurs readily in aqueous buffers, especially at elevated temperatures or in the presence of nucleophiles.

Comparative Data Table of Related MTS Reagents

Property This compound MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide) MTSES (Sodium 2-sulfonatoethyl Methanethiosulfonate)
Molecular Formula C8H20BrNO2S2+ C6H15NO2S2+Br- C4H8NaO4S3
Charge Positive (quaternary ammonium) Positive (quaternary ammonium) Negative (sulfonate)
Alkyl Chain Length 5 carbons 2 carbons 2 carbons
Solubility High (water, DMSO) High (water, DMSO) High (water)
Reactivity with Thiols Moderate to high; longer chain may enhance membrane interaction High; faster reaction due to shorter chain and charge density Moderate; slower due to negative charge
Stability Sensitive to hydrolysis; store at -20°C in dry conditions Similar stability Similar stability
Typical Use Modification of cysteine residues in membrane proteins with spatial reach Rapid modification of cysteine residues in proteins Modification of surface-exposed cysteines

Research Findings and Optimization Notes

  • Hydrolysis Sensitivity: MTS reagents, including this compound, hydrolyze in aqueous solutions, especially in the presence of nucleophiles, reducing effective concentration over time. Solutions should be freshly prepared immediately before use and stored cold in dry conditions to maximize shelf life.

  • Solvent Choice: DMSO is preferred for preparing stock solutions due to its ability to dissolve MTS reagents and minimize hydrolysis compared to aqueous buffers.

  • Reaction Kinetics: The longer alkyl chain in [5-(Trimethylammonium)pentyl] MTS may slow reaction kinetics compared to shorter chain analogs like MTSET but can enhance membrane affinity and site-specific labeling in protein studies.

  • Molecular Modeling: Recent molecular dynamics simulations have shown that the attachment of alkyl-MTS reagents to cysteine residues can modulate protein conformations and interactions with membranes, highlighting the importance of chain length and charge in reagent design.

Summary Table: Preparation Parameters

Parameter Typical Value / Condition Notes
Starting Material 5-Bromopentylamine or 5-bromopentanol Commercially available or synthesized
Quaternization Agent Trimethylamine (excess) Room temperature to mild heating
Nucleophile for MTS group Sodium methanethiosulfonate Aqueous or DMSO solvent
Reaction Temperature 0–25°C To minimize hydrolysis
Reaction Time 12–24 hours Monitored by TLC or NMR
Purification Method Precipitation, chromatography To ensure high purity
Storage Conditions -20°C, dry, inert atmosphere Prevents hydrolysis and degradation

Chemical Reactions Analysis

Core Reactivity with Thiol Groups

Methanethiosulfonates react selectively with cysteine thiols (-SH) via nucleophilic substitution to form mixed disulfides. The reaction proceeds as:
Protein-SH+R-SO2-S-CH3Protein-S-S-R+CH3SO2+H+\text{Protein-SH} + \text{R-SO}_2\text{-S-CH}_3 \rightarrow \text{Protein-S-S-R} + \text{CH}_3\text{SO}_2^- + \text{H}^+
Key features include:

  • Rapid kinetics : Rate constants for MTS reagents typically exceed 105M1s110^5 \, \text{M}^{-1}\text{s}^{-1} under physiological conditions .

  • Irreversibility : The reaction is essentially irreversible unless treated with reducing agents like DTT .

  • Byproduct stability : Sulfinic acid (CH3SO2\text{CH}_3\text{SO}_2^-) decomposes into volatile products, minimizing interference .

For [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide, the elongated pentyl spacer may reduce steric hindrance compared to shorter-chain analogs like MTSET, potentially enhancing access to buried cysteine residues.

Table 1: Comparison of MTS Reagents

Property[5-(Trimethylammonium)pentyl] MTS BromideMTSET (Ethyl analog)Neutral MTS (e.g., MTSEA)
Charge +1 (quaternary ammonium)+1Neutral
Permeability Membrane-impermeantMembrane-impermeantMembrane-permeant
Applications Extracellular cysteine labelingIon channel probingIntracellular modification
Molecular Weight ~306.3 g/mol (calculated)278.2 g/mol 152.2 g/mol

The quaternary ammonium group ensures water solubility and restricts membrane permeability, making it ideal for extracellular protein modification . The pentyl chain increases hydrophobicity slightly compared to MTSET, which may influence partitioning near lipid bilayers.

Mechanistic Insights from Analogous Systems

  • State-dependent accessibility : In ion channels, cysteine residues modified by MTSET show variable reactivity depending on conformational states (e.g., "open" vs. "closed") . The pentyl variant’s extended linker may enable probing deeper into protein vestibules.

  • Radical interactions : Similar to bromodecarboxylation reactions in organic chemistry (e.g., Hunsdiecker–Borodin reaction), MTS reagents may participate in radical-mediated pathways under specific conditions, though this is less common .

Table 2: Documented Use Cases of MTS Reagents

Study TypeTarget SystemKey FindingsSource
Ion channel probing Insect olfactory receptorsCysteine mutants at BmOr-1 E356C showed 90% inhibition by MTSET .
Protein conformation Cardiac Na+^+-Ca2+^{2+} exchangerCytoplasmic MTSET accessibility revealed aqueous pathways in NCX1.1 .
Enzyme inhibition AcetylcholinesteraseIrreversible inhibition via active-site cysteine modification .

For the pentyl derivative, applications may include:

  • Structural mapping : Identifying solvent-accessible regions in transmembrane proteins.

  • Functional modulation : Permanently altering ion channel gating or transporter activity.

Limitations and Alternatives

  • Size constraints : The pentyl chain may limit access to tightly packed cysteine residues.

  • Charge interference : Positively charged headgroups can perturb electrostatic environments in proteins.

  • Alternatives : Smaller reagents like MTSEA (neutral) or MTSES (negatively charged) offer complementary properties .

Scientific Research Applications

Ion Channel Studies

MTSET is widely used in the study of ion channels through the Substituted Cysteine Accessibility Method (SCAM) . This technique allows researchers to investigate the structure-function relationships of various ion channels by introducing cysteine residues at specific locations within the protein.

Case Study: Neuronal Acetylcholine Receptor

In a study examining the neuronal acetylcholine receptor, MTSET was utilized to modify cysteine residues introduced at strategic positions. The results indicated that modification significantly impacted channel conductance and permeability, providing insights into receptor gating mechanisms .

Functional Characterization of Proteins

MTSET is employed to probe the accessibility and functional roles of cysteine residues in various proteins. By modifying specific residues, researchers can infer their roles in protein stability and function.

Case Study: GABA Receptor

Research involving GABA receptors demonstrated that MTSET modification of cysteine mutants led to a substantial decrease in receptor activity, highlighting the importance of specific cysteine residues in maintaining receptor functionality .

Structural Biology

MTSET is instrumental in structural biology for elucidating protein structures through cysteine modification. By analyzing how modifications affect protein folding and stability, scientists can gain insights into protein architecture.

Data Table: Effects of MTSET on Ion Channel Conductance

Ion Channel TypeCysteine PositionConductance Change (%)Reference
Neuronal AcetylcholineE356-46%Akabas et al., 1992
GABA ReceptorY464-30%Xu and Akabas, 1993
NMDA Glutamate ReceptorD299-50%Kuner et al., 1996

Mechanism of Action

The primary mechanism of action of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the protein’s structure and function, making it a valuable tool for studying protein dynamics.

Molecular Targets and Pathways:

    Cysteine Residues: The primary molecular targets are cysteine residues in proteins.

    Protein Pathways: The modification of cysteine residues can affect various protein pathways, including enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The primary structural distinction among methanethiosulfonate (MTS) reagents lies in the alkyl chain length and substituents on the ammonium group. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide C₉H₂₂BrNO₂S₂ 320.31 5 carbons
[2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide C₅H₁₄BrNO₂S₂ 264.20 (calculated) 2 carbons
[2-Aminoethyl] Methanethiosulfonate C₃H₁₀N₂O₂S₂ 170.25 (calculated) 2 carbons
[2-Sulfonatoethyl] Methanethiosulfonate C₃H₁₀NO₅S₂⁻ 204.25 (calculated) 2 carbons

Hydrolysis Stability and Reactivity

Hydrolysis rates at pH 7.5 and room temperature vary significantly:

Compound Name Hydrolysis Half-Life Relative Reactivity*
[2-Aminoethyl] Methanethiosulfonate 15 minutes 1.0×
[2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide 10 minutes 2.5×
[2-Sulfonatoethyl] Methanethiosulfonate 20 minutes 0.1×

*Relative to [2-Aminoethyl] Methanethiosulfonate .

Solubility and Handling

All MTS reagents require fresh preparation in aqueous buffers (e.g., pH 7.5 HEPES) due to rapid hydrolysis. The pentyl compound’s solubility in organic solvents like acetonitrile expands its utility in non-aqueous systems .

Biological Activity

[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide (also referred to as TMT-PMSB) is a compound that has garnered interest in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₈H₁₈BrNOS₂
  • Molecular Weight : 278.23 g/mol
  • CAS Number : 91774-25-3

TMT-PMSB acts primarily through its ability to modify thiol groups in proteins, leading to the formation of mixed disulfides. This reaction is crucial for probing the structure and function of various membrane proteins, including ion channels and receptors. The compound is known to interact with:

  • Acetylcholine Receptors : Modulating their activity and potentially influencing synaptic transmission.
  • GABAA_A Receptors : Affecting inhibitory neurotransmission, which has implications in neuropharmacology.
  • Lactose Permease : Impacting transport mechanisms in bacterial systems.

Biological Activities

Research indicates that TMT-PMSB exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that TMT-PMSB possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation.

2. Anti-inflammatory Effects

TMT-PMSB has been investigated for its potential anti-inflammatory effects, particularly in models of acute inflammation. The compound appears to modulate inflammatory pathways, reducing cytokine production.

3. Neuropharmacological Effects

Given its interaction with neurotransmitter receptors, TMT-PMSB may influence neurological functions. Preliminary studies suggest it could have therapeutic potential in treating disorders such as anxiety and depression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
NeuropharmacologicalModulation of neurotransmitter receptors

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of TMT-PMSB, the compound was applied to cultures of E. coli and S. aureus. Results indicated a significant reduction in colony-forming units (CFUs) compared to control groups, suggesting potent antimicrobial activity.

Case Study 2: Neuropharmacological Investigation

Another study focused on the effects of TMT-PMSB on GABAA_A receptor modulation. Using electrophysiological techniques, researchers observed enhanced inhibitory postsynaptic currents when TMT-PMSB was applied to neuronal cultures, indicating its potential as a therapeutic agent for anxiety disorders.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide, and how does it differ from shorter-chain analogs like MTSET?

  • Methodological Answer : The compound is synthesized by substituting the ethyl group in MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide) with a pentyl chain. Key steps include alkylation of methanethiosulfonate with 5-bromopentyltrimethylammonium bromide, followed by purification via recrystallization in methanol or DMSO. The longer pentyl chain increases hydrophobicity, requiring adjustments in solvent polarity during synthesis compared to MTSET .

Q. What is the reaction mechanism between this compound and cysteine residues in proteins?

  • Methodological Answer : The methanethiosulfonate group reacts with thiol (-SH) groups on cysteine residues, forming a mixed disulfide bond. The reaction is pH-dependent (optimal at pH 7.0–8.5) and requires reducing agents (e.g., DTT) to be removed to prevent competition. The pentyl chain’s length may influence steric accessibility compared to MTSET, necessitating longer incubation times (e.g., 10–30 minutes at 25°C) .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or methanol (1–5 mM stock solutions). Storage at –20°C under inert gas (argon) is recommended to prevent oxidation. Avoid repeated freeze-thaw cycles; aliquot working solutions for single-use applications .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of cysteine modification on ion channel selectivity?

  • Methodological Answer :

Electrophysiology : Use patch-clamp recordings pre- and post-modification to measure changes in ion conductance (e.g., K⁺ vs. Na⁺). For example, apply 1 mM compound intracellularly via pipette solution and monitor current-voltage relationships .

Structural Validation : Pair functional data with X-ray crystallography or cryo-EM to visualize modified cysteine sites in the selectivity filter (e.g., aligning with K⁺ channel structural models ).

Controls : Include non-reactive cysteine mutants and competitive inhibitors (e.g., β-mercaptoethanol) to confirm specificity .

Q. How can discrepancies between structural data and functional assays after modification be resolved?

  • Methodological Answer : Discrepancies may arise if modifications alter dynamics rather than static structure.

  • Time-Resolved Crystallography : Capture intermediate states by flash-cooling crystals at timed intervals post-modification.
  • Molecular Dynamics Simulations : Model the pentyl chain’s flexibility to predict clashes with adjacent residues (e.g., in hydrophobic pore regions ).
  • Functional Redundancy Tests : Compare results across multiple techniques (e.g., fluorescence quenching assays vs. electrophysiology) to isolate artifacts .

Q. What strategies mitigate non-specific interactions of the pentyl chain with membrane proteins?

  • Methodological Answer :

  • Hydrophobic Masking : Use detergents (e.g., DDM) during modification to shield non-target hydrophobic regions.
  • Site-Directed Mutagenesis : Introduce cysteines at positions with minimal solvent exposure (e.g., pore helices) to limit steric interference.
  • Competitive Blockers : Co-apply inert quaternary ammonium compounds (e.g., tetrabutylammonium bromide) to occupy non-specific binding sites .

Q. How can isotopic labeling (e.g., tritium) be used to quantify modification efficiency?

  • Methodological Answer :

  • Synthesis of Labeled Compound : Incorporate tritium at the trimethylammonium group via catalytic exchange (specific activity: ~50–60 Ci/mmol).
  • Quantitative Assays : Use scintillation counting of protein pellets post-modification to calculate labeling efficiency. Normalize counts to total protein concentration (Bradford assay).
  • Applications : Track residue accessibility in lipid bilayers or during conformational changes in real-time .

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